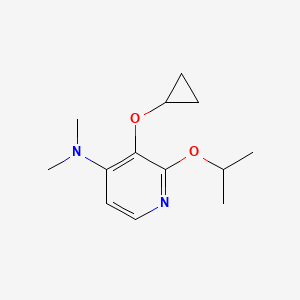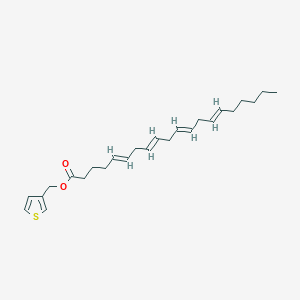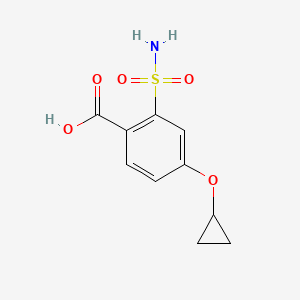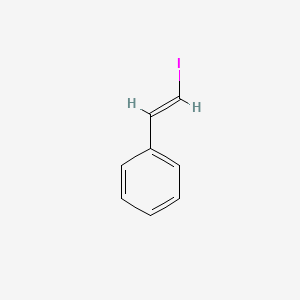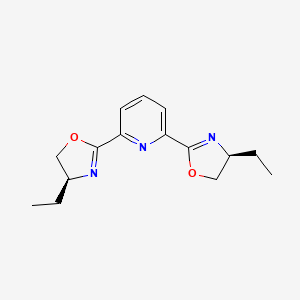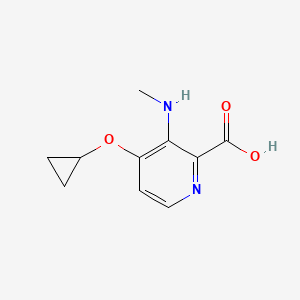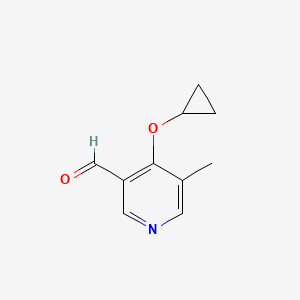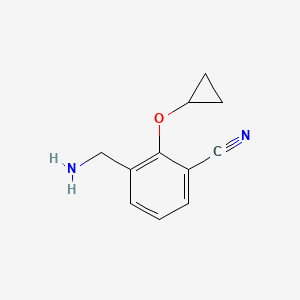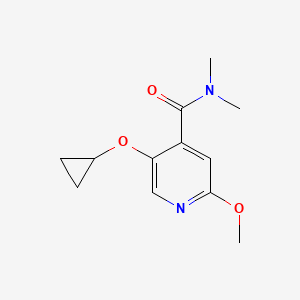![molecular formula C37H56N6O9S B14814487 (2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B14814487.png)
(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-1H-thieno[3,4-d]imidazole ring, a benzazecin ring, and a hexanoic acid moiety. Its intricate structure suggests it may have interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the hexahydro-1H-thieno[3,4-d]imidazole ring, followed by the formation of the benzazecin ring. The final step involves the attachment of the hexanoic acid moiety.
Formation of Hexahydro-1H-thieno[3,4-d]imidazole Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Formation of Benzazecin Ring: This step requires the use of a cyclization agent, such as a Lewis acid, to facilitate the formation of the benzazecin ring.
Attachment of Hexanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with hexanoic acid under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism by which (2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-6-({11-[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazole-4-amido]-10,12-dimethyl-1-oxo-1,2,3,4,5,6,7,8-octahydro-2-benzazecin-2-yl}amino)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid: Similar in structure but with different functional groups.
This compound: Similar in structure but with different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets. This specificity can lead to unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C37H56N6O9S |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
(2S)-6-[[11-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]-10,12-dimethyl-1-oxo-3,4,5,6,7,8-hexahydro-2-benzazecin-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C37H56N6O9S/c1-22-20-24-14-8-6-7-13-19-43(38-18-12-10-15-25(32(47)48)40-35(51)52-36(3,4)5)31(46)28(24)23(2)29(22)41-33(49)37(17-11-9-16-27(44)45)30-26(21-53-37)39-34(50)42-30/h20,25-26,30,38H,6-19,21H2,1-5H3,(H,40,51)(H,41,49)(H,44,45)(H,47,48)(H2,39,42,50)/t25-,26-,30-,37-/m0/s1 |
InChI Key |
TWQPARAUTBQWRA-PZWBHLDZSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1NC(=O)[C@@]3([C@@H]4[C@H](CS3)NC(=O)N4)CCCCC(=O)O)C)C(=O)N(CCCCCC2)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC2=C(C(=C1NC(=O)C3(C4C(CS3)NC(=O)N4)CCCCC(=O)O)C)C(=O)N(CCCCCC2)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


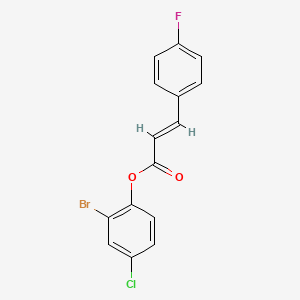

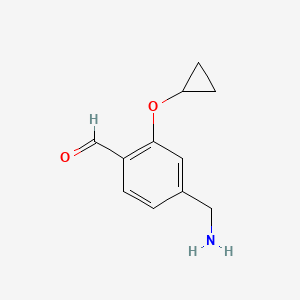
![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3,5-dinitrobenzamide](/img/structure/B14814417.png)
![(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B14814418.png)
